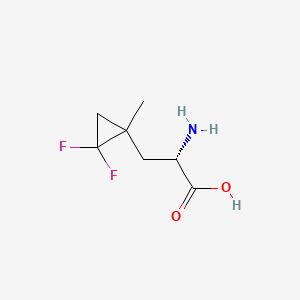
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It features a unique cyclopropyl group substituted with two fluorine atoms and a methyl group, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminones with difluorocarbene to form 2,2-difluoro-2,3-dihydrofurans, which can then be converted into the desired amino acid under reducing conditions . This method is notable for its metal-free and additive-free conditions, high functional group tolerance, and the use of readily accessible starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the cyclopropyl ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has several scientific research applications:
Biology: It serves as a tool for studying the effects of fluorinated amino acids on protein structure and function.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the cyclopropyl ring can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Difluoro-1-methyl-cyclopropyl)methanol: A related compound with a similar cyclopropyl ring but different functional groups.
2,2-Difluoro-2,3-dihydrofurans: Compounds that share the difluorocyclopropyl motif but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid lies in its combination of a cyclopropyl ring with fluorine atoms and an amino acid moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H11F2NO2 |
|---|---|
Poids moléculaire |
179.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c1-6(3-7(6,8)9)2-4(10)5(11)12/h4H,2-3,10H2,1H3,(H,11,12)/t4-,6?/m0/s1 |
Clé InChI |
WLXIUQJZDVIRMD-VKZKZBKNSA-N |
SMILES isomérique |
CC1(CC1(F)F)C[C@@H](C(=O)O)N |
SMILES canonique |
CC1(CC1(F)F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



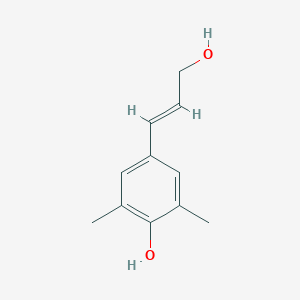

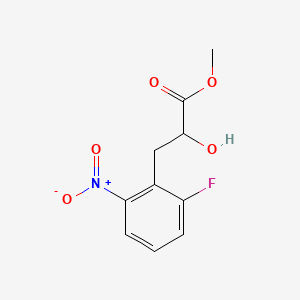
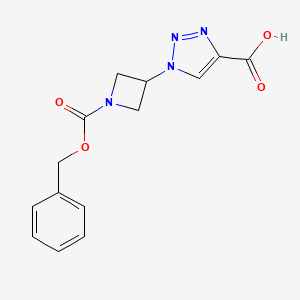
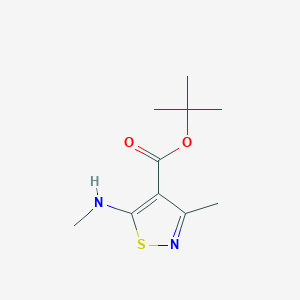
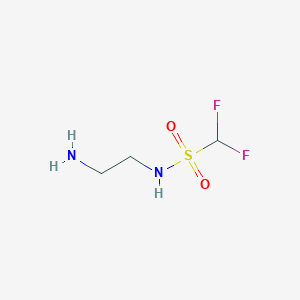


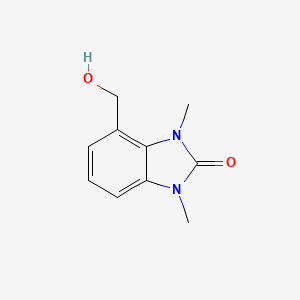
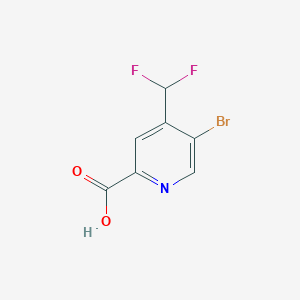
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
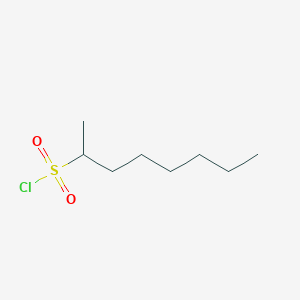
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
